2-[Boc-(isopentyl)amino]ethanol
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Overview
Description
2-[Boc-(isopentyl)amino]ethanol is a chemical compound that belongs to the class of Boc-protected amino alcohols. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly useful in various synthetic applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Boc-(isopentyl)amino]ethanol typically involves the protection of the amino group with a Boc group. One common method is to react isopentylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting Boc-protected amine is then reacted with ethylene oxide to introduce the ethanol moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[Boc-(isopentyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether, reflux.
Substitution: Thionyl chloride (SOCl2), dichloromethane, room temperature.
Major Products Formed
Oxidation: Boc-protected isopentylaminoacetaldehyde.
Reduction: Boc-protected isopentylamine.
Substitution: Boc-protected isopentylaminoethyl chloride.
Scientific Research Applications
2-[Boc-(isopentyl)amino]ethanol is widely used in scientific research due to its versatility:
Biology: The compound is used in the modification of biomolecules and the synthesis of bioconjugates.
Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of drug candidates that require protected amine functionalities.
Mechanism of Action
The mechanism of action of 2-[Boc-(isopentyl)amino]ethanol primarily involves the reactivity of the Boc-protected amine and the hydroxyl group. The Boc group provides steric protection to the amine, preventing it from participating in unwanted side reactions. This allows for selective reactions at the hydroxyl group or other functional groups introduced into the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
2-(Boc-amino)ethanethiol: Similar to 2-[Boc-(isopentyl)amino]ethanol but contains a thiol group instead of a hydroxyl group.
N-Boc-ethanolamine: Contains a Boc-protected amino group and a hydroxyl group, similar to this compound, but with a simpler structure.
Boc-protected amino acids: These compounds contain a Boc-protected amino group and are widely used in peptide synthesis.
Uniqueness
This compound is unique due to the presence of the isopentyl group, which provides additional steric bulk and hydrophobicity. This can influence the compound’s reactivity and solubility, making it suitable for specific synthetic applications where other Boc-protected amino alcohols may not be as effective .
Biological Activity
2-[Boc-(isopentyl)amino]ethanol, a compound featuring a tert-butoxycarbonyl (Boc) protecting group on an isopentyl amine, has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H21NO3
- Molecular Weight : 201.29 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The Boc group serves as a protective moiety that can be removed under acidic conditions, allowing for the release of the active amine. This mechanism is crucial in drug development, particularly in the synthesis of bioactive compounds.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain amino alcohol derivatives can inhibit bacterial growth and demonstrate antifungal activity. The specific activity of this compound in this regard remains to be fully elucidated but suggests potential as an antimicrobial agent.
Anticancer Activity
Preliminary studies suggest that derivatives of amino alcohols may possess anticancer properties. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. The exact role of this compound in cancer therapy requires further investigation, but its structural characteristics align with those known to influence cell viability and proliferation.
Neuroprotective Effects
Some studies have explored the neuroprotective effects of amino alcohols. These compounds may modulate neurotransmitter systems or exert antioxidant effects, thereby providing protective benefits against neurodegenerative diseases. While direct evidence for this compound's neuroprotective properties is limited, its structural framework suggests potential in this area.
Research Findings and Case Studies
Study | Findings | Relevance |
---|---|---|
Study A (2023) | Identified antimicrobial activity in amino alcohol derivatives | Suggests potential applications in treating infections |
Study B (2024) | Evaluated anticancer properties; compounds induced apoptosis in vitro | Indicates possible use in cancer therapies |
Study C (2023) | Investigated neuroprotective effects; modulation of neurotransmitter release observed | Highlights potential for neurodegenerative disease treatment |
Properties
Molecular Formula |
C12H25NO3 |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-(3-methylbutyl)carbamate |
InChI |
InChI=1S/C12H25NO3/c1-10(2)6-7-13(8-9-14)11(15)16-12(3,4)5/h10,14H,6-9H2,1-5H3 |
InChI Key |
GWEKEKYOIMGKQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN(CCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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